molecular formula C14H9ClF2O3 B8045021 5-chloro-4-cyclopropyl-6,7-difluoro-1-oxo-4H-naphthalene-2-carboxylic acid

5-chloro-4-cyclopropyl-6,7-difluoro-1-oxo-4H-naphthalene-2-carboxylic acid

Cat. No.: B8045021
M. Wt: 298.67 g/mol
InChI Key: PJHMOAKVVVVGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4-cyclopropyl-6,7-difluoro-1-oxo-4H-naphthalene-2-carboxylic acid is a chemical compound with unique properties and applications. It is often used in various scientific research fields due to its distinct chemical structure and reactivity.

Preparation Methods

The synthesis of 5-chloro-4-cyclopropyl-6,7-difluoro-1-oxo-4H-naphthalene-2-carboxylic acid involves specific reaction conditions and routes. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common reagents used in the synthesis include acids, bases, and solvents that facilitate the reaction.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous processing techniques to ensure consistent quality and high yield.

Chemical Reactions Analysis

5-chloro-4-cyclopropyl-6,7-difluoro-1-oxo-4H-naphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, resulting in the replacement of specific functional groups within the molecule.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound.

Scientific Research Applications

5-chloro-4-cyclopropyl-6,7-difluoro-1-oxo-4H-naphthalene-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and reactivity.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can act as a probe or marker in various assays.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on biological systems. It may be used in drug development and pharmacological studies.

    Industry: this compound is used in industrial processes, including the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing applications.

Mechanism of Action

The mechanism of action of 5-chloro-4-cyclopropyl-6,7-difluoro-1-oxo-4H-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

5-chloro-4-cyclopropyl-6,7-difluoro-1-oxo-4H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O3/c15-11-10-6(5-1-2-5)3-8(14(19)20)13(18)7(10)4-9(16)12(11)17/h3-6H,1-2H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHMOAKVVVVGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C=C(C(=O)C3=CC(=C(C(=C23)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2C=C(C(=O)C3=CC(=C(C(=C23)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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